![molecular formula C13H9BrF2OZn B14889718 3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in anhydrous THF to maintain the stability of the organozinc compound. The general reaction scheme is as follows:
3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the concentration of the organozinc compound at 0.25 M in THF.
Chemical Reactions Analysis
Types of Reactions
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically requires a palladium or nickel catalyst and is carried out under an inert atmosphere. The general reaction scheme is:
R-ZnBr+R’-XPd/NiR-R’+ZnX2
Substitution Reactions: These reactions often use electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.
Scientific Research Applications
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophile. This transfer is facilitated by the catalyst, which activates the electrophile and allows the nucleophilic attack by the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
BINLXYIBOUTLIW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
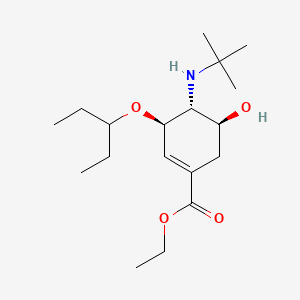
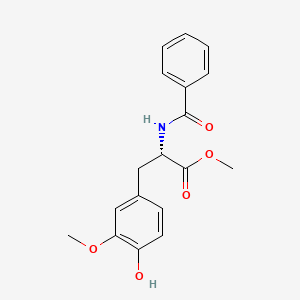
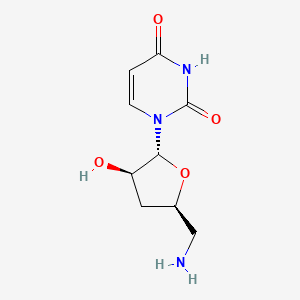
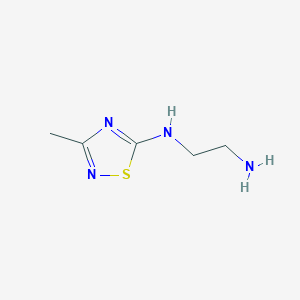
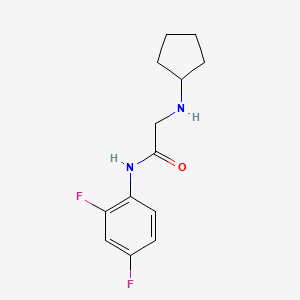
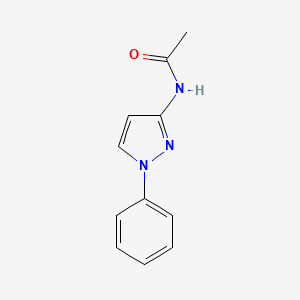
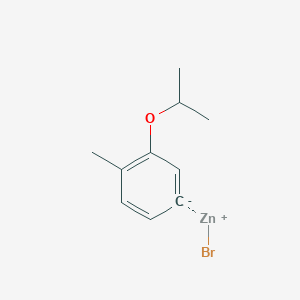
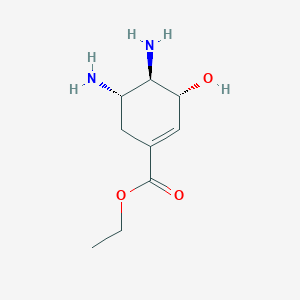
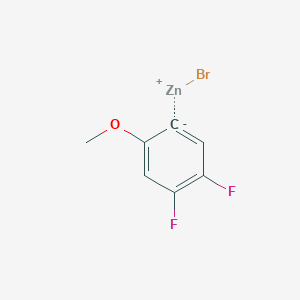
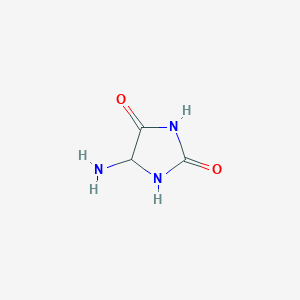

![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
